1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone
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Overview
Description
1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a phenyl group. The benzimidazole nucleus is a significant pharmacophore in medicinal chemistry due to its ability to interact with various biological targets, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring is synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Final Coupling: The benzimidazole and piperidine intermediates are coupled with a phenyl ethanone derivative under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the piperidine ring.
4-(1H-Benzoimidazol-2-yl)aniline: Contains the benzimidazole nucleus but differs in the substituent groups.
Uniqueness: 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone is unique due to the combination of the benzimidazole and piperidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-19(14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)20-21-17-8-4-5-9-18(17)22-20/h1-9,16H,10-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTYCROTRDJXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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